![molecular formula C35H37N5O6S2 B612289 2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1) CAS No. 1360433-93-7](/img/structure/B612289.png)
2-Thiophenecarboxamide, N-(5-((4-(2-hydroxyacetyl)-1-piperazinyl)methyl)-2-((1E)-2-(1H-indazol-3-yl)ethenyl)phenyl)-3-methyl-, 4-methylbenzenesulfonate (1:1)
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Overview
Description
KW-2450 is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases with potential antineoplastic activity. IGF-1R/IR inhibitor KW-2450 selectively binds to and inhibits the activities of IGF-1R and IR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-R1 and IR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Scientific Research Applications
Antimicrobial Activity
Research has revealed that derivatives of 2-Thiophenecarboxamide, such as those synthesized in the studies by Habib, Hassan, and El‐Mekabaty (2013), show promising antimicrobial activities. This includes potential applications against a range of bacterial and fungal pathogens, suggesting its utility in the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer Properties
Compounds related to 2-Thiophenecarboxamide have also been evaluated for their anticancer properties. A study by Ravinaik et al. (2021) demonstrated that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This highlights the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis of Polymers
In the field of polymer science, derivatives of 2-Thiophenecarboxamide are used in the synthesis of ordered polymers. Yu, Seino, and Ueda (1999) demonstrated the use of similar compounds in creating complex poly(amide−acylhydrazide−amide) structures, which can have applications in material science and engineering (Yu, Seino, & Ueda, 1999).
Antipsychotic Potential
In the realm of neuroscience, derivatives of 2-Thiophenecarboxamide have been explored for their potential as antipsychotic agents. A study by Norman et al. (1996) investigated heterocyclic analogues of this compound and evaluated their effectiveness as potential antipsychotic drugs, highlighting their significance in psychiatric medication research (Norman, Navas, Thompson, & Rigdon, 1996).
Antiviral and Antimicrobial Applications
Additionally, derivatives have been synthesized for their potential in antiviral and antimicrobial applications. Reddy et al. (2013) synthesized new derivatives doped with febuxostat and evaluated their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating potential for use in agriculture and medicine (Reddy, Rasheed, Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
properties
CAS RN |
1360433-93-7 |
---|---|
Molecular Formula |
C35H37N5O6S2 |
Molecular Weight |
687.83 |
IUPAC Name |
(E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+; |
InChI Key |
SIJKXSMUXNJNQM-HRNDJLQDSA-N |
SMILES |
O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KW2450; KW-2450; KW 2450. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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